molecular formula C25H28BrP B8305385 (Cyclohexylmethyl)triphenylphosphonium bromide

(Cyclohexylmethyl)triphenylphosphonium bromide

Cat. No. B8305385
M. Wt: 439.4 g/mol
InChI Key: WGKJVVSZBRJVNS-UHFFFAOYSA-M
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Patent
US07576108B2

Procedure details

Mix triphenylphosphine (200 g, 0.76 mol) and bromomethyl-cyclohexane (400 g, 2.26 mol) under an argon atmosphere and stir 16 h at 165° C. Pour the reaction mixture into 750 mL toluene and stir until the suspension reached ambient temperature. Filter and wash the product with diethylether and dry under vaccum to get 332.3 g pure product. MS (m/e): 359.0 (M+H).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20][CH2:21][CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>C1(C)C=CC=CC=1>[Br-:20].[CH:22]1([CH2:21][P+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1 |f:3.4|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
400 g
Type
reactant
Smiles
BrCC1CCCCC1
Step Two
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
stir 16 h at 165° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir until the suspension
CUSTOM
Type
CUSTOM
Details
reached ambient temperature
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash the product with diethylether
CUSTOM
Type
CUSTOM
Details
dry under vaccum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[Br-].C1(CCCCC1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 332.3 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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